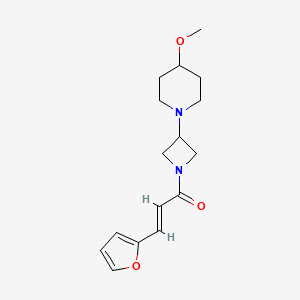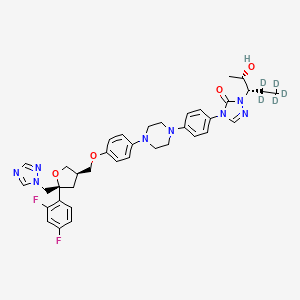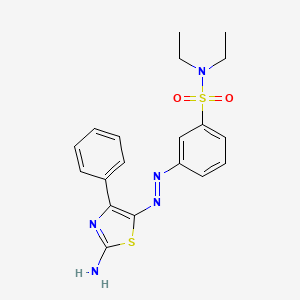
1-(3,6-Dichlorocarbazol-9-yl)-3-(3-hydroxypropylamino)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,6-Dichlorocarbazol-9-yl)-3-(3-hydroxypropylamino)propan-2-ol, also known as DCPIB, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. DCPIB is a selective inhibitor of volume-regulated anion channels (VRACs), which are ion channels that play a crucial role in cell volume regulation, apoptosis, and cell proliferation.
Mécanisme D'action
1-(3,6-Dichlorocarbazol-9-yl)-3-(3-hydroxypropylamino)propan-2-ol selectively inhibits VRACs by binding to a site on the channel that is essential for its function. VRACs are heteromeric complexes composed of LRRC8A-E subunits, and 1-(3,6-Dichlorocarbazol-9-yl)-3-(3-hydroxypropylamino)propan-2-ol has been shown to bind to the LRRC8A subunit. 1-(3,6-Dichlorocarbazol-9-yl)-3-(3-hydroxypropylamino)propan-2-ol binding to LRRC8A prevents the channel from opening, thereby inhibiting the flow of chloride and other anions through the channel.
Biochemical and Physiological Effects:
1-(3,6-Dichlorocarbazol-9-yl)-3-(3-hydroxypropylamino)propan-2-ol has been shown to have several biochemical and physiological effects. Inhibition of VRACs by 1-(3,6-Dichlorocarbazol-9-yl)-3-(3-hydroxypropylamino)propan-2-ol has been shown to reduce cell volume regulation and induce apoptosis in cancer cells. 1-(3,6-Dichlorocarbazol-9-yl)-3-(3-hydroxypropylamino)propan-2-ol has also been shown to inhibit insulin secretion from pancreatic beta cells and reduce the release of neurotransmitters from neurons. 1-(3,6-Dichlorocarbazol-9-yl)-3-(3-hydroxypropylamino)propan-2-ol has been used to study the role of VRACs in various physiological processes, including cell proliferation, cell migration, and cell death.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3,6-Dichlorocarbazol-9-yl)-3-(3-hydroxypropylamino)propan-2-ol has several advantages for lab experiments. It is a selective inhibitor of VRACs and does not affect other ion channels, making it a valuable tool for studying the physiological and pathological functions of VRACs. 1-(3,6-Dichlorocarbazol-9-yl)-3-(3-hydroxypropylamino)propan-2-ol is also commercially available, making it easily accessible for researchers. However, there are some limitations to using 1-(3,6-Dichlorocarbazol-9-yl)-3-(3-hydroxypropylamino)propan-2-ol in lab experiments. 1-(3,6-Dichlorocarbazol-9-yl)-3-(3-hydroxypropylamino)propan-2-ol has a short half-life and can be rapidly metabolized, making it necessary to use high concentrations of the compound for prolonged inhibition of VRACs. 1-(3,6-Dichlorocarbazol-9-yl)-3-(3-hydroxypropylamino)propan-2-ol can also have off-target effects at high concentrations, making it important to use appropriate controls in experiments.
Orientations Futures
There are several future directions for the study of 1-(3,6-Dichlorocarbazol-9-yl)-3-(3-hydroxypropylamino)propan-2-ol. One area of research is the development of more potent and selective VRAC inhibitors. Another area of research is the identification of the physiological and pathological functions of VRACs in different cell types and tissues. 1-(3,6-Dichlorocarbazol-9-yl)-3-(3-hydroxypropylamino)propan-2-ol has been shown to have potential therapeutic applications in cancer, diabetes, and neurological disorders, and future research may focus on developing 1-(3,6-Dichlorocarbazol-9-yl)-3-(3-hydroxypropylamino)propan-2-ol-based therapies for these diseases. Additionally, the role of VRACs in other physiological processes, such as immune cell function and inflammation, may be an area of future research.
Conclusion:
In conclusion, 1-(3,6-Dichlorocarbazol-9-yl)-3-(3-hydroxypropylamino)propan-2-ol is a synthetic compound that has gained significant attention in scientific research due to its unique properties as a selective inhibitor of VRACs. 1-(3,6-Dichlorocarbazol-9-yl)-3-(3-hydroxypropylamino)propan-2-ol has been used to study the physiological and pathological functions of VRACs in various cell types and tissues. The synthesis method of 1-(3,6-Dichlorocarbazol-9-yl)-3-(3-hydroxypropylamino)propan-2-ol has been reported in several research articles, and the compound is commercially available. 1-(3,6-Dichlorocarbazol-9-yl)-3-(3-hydroxypropylamino)propan-2-ol has several advantages for lab experiments, but there are also limitations to its use. Future research may focus on the development of more potent and selective VRAC inhibitors, the identification of the physiological and pathological functions of VRACs in different cell types and tissues, and the development of 1-(3,6-Dichlorocarbazol-9-yl)-3-(3-hydroxypropylamino)propan-2-ol-based therapies for various diseases.
Méthodes De Synthèse
The synthesis of 1-(3,6-Dichlorocarbazol-9-yl)-3-(3-hydroxypropylamino)propan-2-ol involves a multi-step process that includes the reaction of 3,6-dichlorocarbazole with 3-chloro-1,2-propanediol in the presence of a base, followed by the reaction of the resulting intermediate with 3-aminopropan-1-ol. The final product is obtained after purification through column chromatography. The synthesis of 1-(3,6-Dichlorocarbazol-9-yl)-3-(3-hydroxypropylamino)propan-2-ol has been reported in several research articles, and the compound is commercially available.
Applications De Recherche Scientifique
1-(3,6-Dichlorocarbazol-9-yl)-3-(3-hydroxypropylamino)propan-2-ol has been extensively studied for its role in the regulation of VRACs. VRACs are ubiquitously expressed in mammalian cells and play a crucial role in cell volume regulation, apoptosis, and cell proliferation. VRACs are also involved in the release of neurotransmitters from neurons and the secretion of insulin from pancreatic beta cells. 1-(3,6-Dichlorocarbazol-9-yl)-3-(3-hydroxypropylamino)propan-2-ol has been shown to selectively inhibit VRACs without affecting other ion channels, making it a valuable tool for studying the physiological and pathological functions of VRACs.
Propriétés
IUPAC Name |
1-(3,6-dichlorocarbazol-9-yl)-3-(3-hydroxypropylamino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N2O2/c19-12-2-4-17-15(8-12)16-9-13(20)3-5-18(16)22(17)11-14(24)10-21-6-1-7-23/h2-5,8-9,14,21,23-24H,1,6-7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GECKYGWNPGODBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C3=C(N2CC(CNCCCO)O)C=CC(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

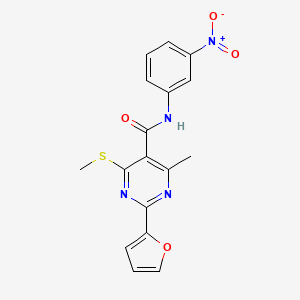
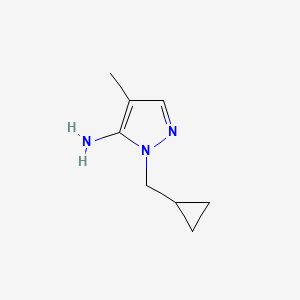
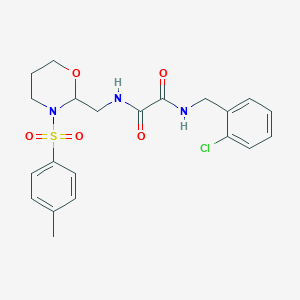
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,4-difluorobenzamide](/img/structure/B2521546.png)


![7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-8-[(4-methylpiperidin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B2521551.png)
![4-(3-Fluoro-4-methoxybenzoyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2521552.png)

![ethyl 4-(2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate](/img/structure/B2521555.png)
